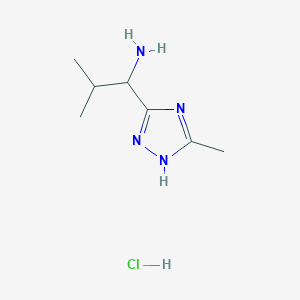![molecular formula C10H12N2O4S B13500039 4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid CAS No. 120237-88-9](/img/structure/B13500039.png)
4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its unique functional groups, including a carboxylic acid, an amide, and an allyl ether.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Allyl Ether Group: This step involves the reaction of the thiazole derivative with allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Amide Bond: The amide bond can be formed through the reaction of the thiazole derivative with an appropriate amine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl ether group, using nucleophiles like thiols or amines.
Hydrolysis: The amide and ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Thiols, amines, potassium carbonate, DMF (dimethylformamide).
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Thiazole derivatives with substituted allyl groups.
Hydrolysis: Carboxylic acids, amines.
科学研究应用
4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with signaling pathways, such as the NF-κB pathway, leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.
相似化合物的比较
Similar Compounds
4-methyl-2-({[(prop-2-yn-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.
4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-oxazole-5-carboxylic acid: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid is unique due to its combination of functional groups and the presence of both sulfur and nitrogen in the thiazole ring. This gives it distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
120237-88-9 |
|---|---|
分子式 |
C10H12N2O4S |
分子量 |
256.28 g/mol |
IUPAC 名称 |
4-methyl-2-[(prop-2-enoxycarbonylamino)methyl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4S/c1-3-4-16-10(15)11-5-7-12-6(2)8(17-7)9(13)14/h3H,1,4-5H2,2H3,(H,11,15)(H,13,14) |
InChI 键 |
WXQVSGYXIBJUSC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)CNC(=O)OCC=C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13499963.png)
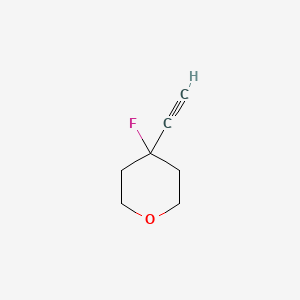
![3-[(3-Chlorophenyl)formamido]butanoic acid](/img/structure/B13499988.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid](/img/structure/B13499989.png)
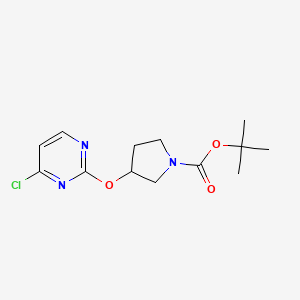
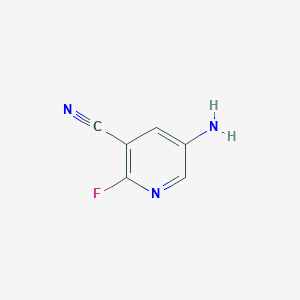
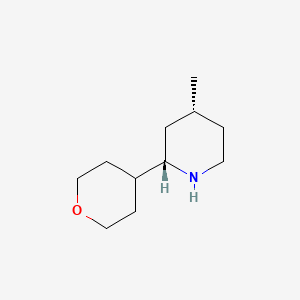
![N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride](/img/structure/B13500037.png)
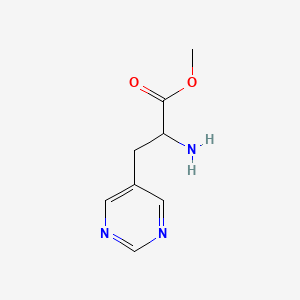
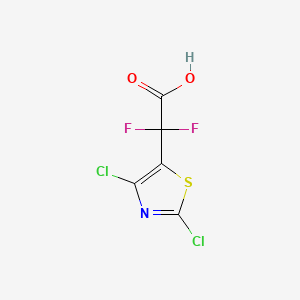
![tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13500050.png)
